N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide, also known as FPhC1, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FPhC1 has been found to exhibit promising properties in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide and related compounds have been investigated for various biological activities. The synthesis of similar compounds, like those involving furan-2-yl and 4-nitrobenzamide moieties, has shown promising results in antibacterial, antiurease, and antioxidant activities. For instance, the synthesis of 1,2,4-triazole derivatives has been explored, revealing effective antiurease and antioxidant properties (Sokmen et al., 2014). Similar research on 2-((1-furan-2-yl)ethylidene)hydrazono derivatives has demonstrated significant antimicrobial and antifungal activities, with certain compounds showing potency comparable to standard drugs (Turan-Zitoun et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds, including the use of furan-2-yl and 4-nitrobenzamide, have been extensively studied. For example, a two-step sequence for synthesizing 2,5-disubstituted furans from functionalized nitroalkanes has been developed, which is applicable to the total synthesis of pharmaceutical targets like YC-1 (Palmieri et al., 2010). Furthermore, the study of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides has provided insights into the synthesis, characterization, and antimicrobial activities of novel compounds (Devi et al., 2010).
Nanoparticle Synthesis
The synthesis of nanoparticles from related complexes has also been explored. The nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, for example, has been synthesized, characterized, and used as a precursor for depositing nickel sulfide nanocrystals, showcasing the potential for material science applications (Saeed et al., 2013).
Energetic Materials
Research into highly energetic materials has also involved compounds with structural similarities to N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide. The synthesis and characterization of 3,4-di(nitramino)furazan and its derivatives have demonstrated potential in the development of powerful explosives (Tang et al., 2015).
Medicinal Chemistry
In medicinal chemistry, the design and synthesis of Nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, have been evaluated for their antibacterial properties against various bacteria, indicating the significance of furan-2-yl components in drug development (Hassan et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-23(18-8-10-20(11-9-18)27(29)30)24-17-21(22-7-4-16-31-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21H,12-15,17H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOURMPLCKGEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.